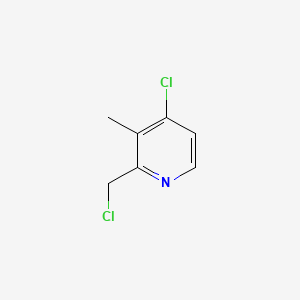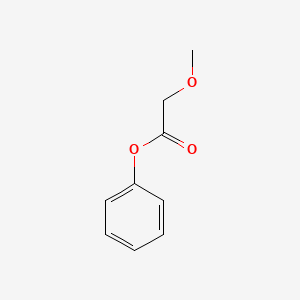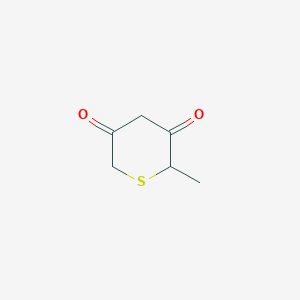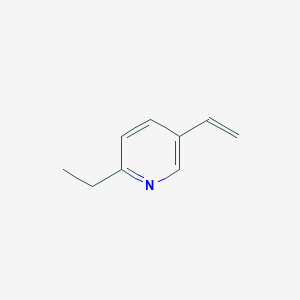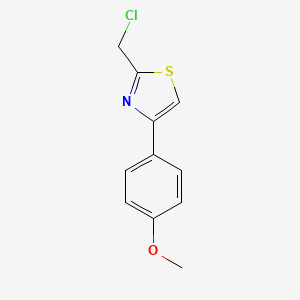
2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole
Overview
Description
The compound “2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. In this specific compound, a chloromethyl group is attached at the 2-position and a 4-methoxy-phenyl group is attached at the 4-position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of “2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole” would consist of a thiazole ring with a chloromethyl group at the 2-position and a 4-methoxy-phenyl group at the 4-position . The presence of these functional groups would influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chloromethyl group is a good leaving group, which means it could be replaced by other nucleophiles in a substitution reaction. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole” would be influenced by its functional groups. For example, the presence of the aromatic rings would likely make the compound relatively stable and the chloromethyl group could make it reactive .Scientific Research Applications
Anticancer Activity
2-Chloromethyl-4-(3H)-quinazolinones serve as valuable intermediates in the preparation of various biologically active compounds, including anticancer agents . Researchers have synthesized novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position. These derivatives exhibit promising anticancer activity in vitro. Their potential lies in inhibiting tumor growth and inducing apoptosis, making them relevant candidates for further investigation.
Anti-Inflammatory Properties
Apart from their anticancer potential, 2-chloromethyl-4-(3H)-quinazolinones have been explored as anti-inflammatory agents . Understanding their mechanism of action and interactions with inflammatory pathways could lead to the development of novel anti-inflammatory drugs.
Hedgehog Signaling Inhibition
Hedgehog signaling plays a crucial role in embryonic development and tissue homeostasis. Compounds like 2-chloromethyl-4-(3H)-quinazolinones have been investigated as hedgehog antagonists . Inhibiting this pathway may have implications for treating certain cancers and developmental disorders.
Functionalized Building Blocks
These quinazolinones represent versatile building blocks. They can be converted into other derivatives, such as 2-hydroxymethyl-4-(3H)-quinazolinones and 2-formyl-4-(3H)-quinazolinones . Researchers can explore their synthetic potential for designing new compounds with diverse biological activities.
Synthesis and Methodology
An improved one-step synthesis of 2-chloromethyl-4-(3H)-quinazolinones utilizes o-anthranilic acids as starting materials. This efficient method simplifies the preparation of these intermediates, facilitating further research .
Other Potential Applications
While the above fields are well-established, there may be additional applications yet to be explored. Researchers could investigate interactions with specific enzymes, receptors, or cellular pathways to uncover novel uses for this compound.
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as quinazolinone and quinazoline derivatives have been shown to have a wide range of biological activity, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Mode of Action
It’s known that the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure, which could in turn affect its interaction with its targets.
Biochemical Pathways
For example, quinazolinone and quinazoline derivatives have been shown to have a broad range of biological activity, affecting pathways related to inflammation, convulsion, cancer, bacterial and fungal infections, HIV, and pain .
Result of Action
Similar compounds have been shown to have a variety of effects, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole. For example, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light. Additionally, the compound’s efficacy could be influenced by factors such as the presence of other compounds or contaminants in the environment .
properties
IUPAC Name |
2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCBSXJNOCRKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259315 | |
| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole | |
CAS RN |
170881-69-3 | |
| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170881-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





